5-amino-N-tert-butyl-2-methylsulfanyl-4-[3-[(2-morpholin-4-ylacetyl)amino]phenyl]thieno[2,3-d]pyrimidine-6-carboxamide;2,2,2-trifluoroacetic acid
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Overview
Description
5-amino-N-tert-butyl-2-methylsulfanyl-4-[3-[(2-morpholin-4-ylacetyl)amino]phenyl]thieno[2,3-d]pyrimidine-6-carboxamide;2,2,2-trifluoroacetic acid is a complex organic compound with significant potential in various scientific fields. This compound is known for its unique structure, which includes a thieno[2,3-d]pyrimidine core, making it a subject of interest in medicinal chemistry and pharmacology .
Preparation Methods
The synthesis of 5-amino-N-tert-butyl-2-methylsulfanyl-4-[3-[(2-morpholin-4-ylacetyl)amino]phenyl]thieno[2,3-d]pyrimidine-6-carboxamide involves multiple steps, including the formation of the thieno[2,3-d]pyrimidine core and subsequent functionalization. The synthetic route typically involves the use of various reagents and catalysts under controlled conditions to achieve the desired product . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the thieno[2,3-d]pyrimidine core or the attached functional groups.
Scientific Research Applications
5-amino-N-tert-butyl-2-methylsulfanyl-4-[3-[(2-morpholin-4-ylacetyl)amino]phenyl]thieno[2,3-d]pyrimidine-6-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as a therapeutic agent, particularly in the context of its effects on luteinizing hormone receptors . Additionally, this compound has applications in the pharmaceutical industry, where it is explored for its potential to modulate various biological pathways.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as luteinizing hormone receptors. By binding to these receptors, it can modulate their activity and influence downstream signaling pathways. This interaction can lead to various physiological effects, including the regulation of hormone levels and the modulation of gene expression .
Comparison with Similar Compounds
When compared to other similar compounds, 5-amino-N-tert-butyl-2-methylsulfanyl-4-[3-[(2-morpholin-4-ylacetyl)amino]phenyl]thieno[2,3-d]pyrimidine-6-carboxamide stands out due to its unique structure and specific biological activity. Similar compounds include other thieno[2,3-d]pyrimidine derivatives, which may share some structural features but differ in their functional groups and overall biological effects . The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with luteinizing hormone receptors in a distinct manner.
Properties
Molecular Formula |
C26H31F3N6O5S2 |
---|---|
Molecular Weight |
628.7 g/mol |
IUPAC Name |
5-amino-N-tert-butyl-2-methylsulfanyl-4-[3-[(2-morpholin-4-ylacetyl)amino]phenyl]thieno[2,3-d]pyrimidine-6-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C24H30N6O3S2.C2HF3O2/c1-24(2,3)29-21(32)20-18(25)17-19(27-23(34-4)28-22(17)35-20)14-6-5-7-15(12-14)26-16(31)13-30-8-10-33-11-9-30;3-2(4,5)1(6)7/h5-7,12H,8-11,13,25H2,1-4H3,(H,26,31)(H,29,32);(H,6,7) |
InChI Key |
JHFWIALUWHTKTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=C(C2=C(N=C(N=C2S1)SC)C3=CC(=CC=C3)NC(=O)CN4CCOCC4)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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